N-(2-Aminoethyl)palmitamide phosphate

Lipid-like molecules Drug delivery Membrane interaction

N-(2-Aminoethyl)palmitamide phosphate (CAS 100021-82-7) is a phosphate salt of an N-acyl ethylenediamine derivative, incorporating a C16 saturated palmitamide backbone, a primary amine-terminated ethyl spacer, and a phosphoric acid counterion (molecular formula C₁₈H₄₁N₂O₅P; MW ~396.5 g/mol). Publicly reported computed properties include a LogP of 5.15, a topological polar surface area (TPSA) of approximately 133–146 Ų, a boiling point of ~452.7 °C, and a flash point of ~227.6 °C.

Molecular Formula C18H41N2O5P
Molecular Weight 396.5 g/mol
CAS No. 100021-82-7
Cat. No. B009253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)palmitamide phosphate
CAS100021-82-7
Molecular FormulaC18H41N2O5P
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O
InChIInChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4)
InChIKeyXORGSWPUTFUITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)palmitamide phosphate (CAS 100021-82-7): Procurement-Relevant Physicochemical & Functional Baseline


N-(2-Aminoethyl)palmitamide phosphate (CAS 100021-82-7) is a phosphate salt of an N-acyl ethylenediamine derivative, incorporating a C16 saturated palmitamide backbone, a primary amine-terminated ethyl spacer, and a phosphoric acid counterion (molecular formula C₁₈H₄₁N₂O₅P; MW ~396.5 g/mol) . Publicly reported computed properties include a LogP of 5.15, a topological polar surface area (TPSA) of approximately 133–146 Ų, a boiling point of ~452.7 °C, and a flash point of ~227.6 °C [1]. This compound is listed on supplier inventories as a research-grade intermediate or lipid-like molecule, with the parent free base described as a synthetic precursor to polyamine-functionalized palmitamide derivatives with potential biological activity .

Why N-(2-Aminoethyl)palmitamide phosphate Cannot Be Interchanged with N-(3-Dimethylamino)propyl or Other Palmitamide Phosphate Analogs


Among the class of palmitamide phosphate salts, molecular topology — and not merely the presence of a C16 chain and phosphate — governs both physicochemical behavior and downstream biological function. The target compound (CAS 100021-82-7) possesses a primary amine terminus that yields a distinct hydrogen-bond donor count and polar surface area profile relative to its tertiary‑amine analog N-(3-dimethylamino)propyl palmitamide phosphate . These parameter differences directly affect hydrophilicity, LogP, and membrane-interaction capacity, meaning that substitution without re-validation in a given assay or formulation context will likely alter solubility, permeability, and target engagement [1]. In procurement, selecting an analog based solely on the palmitamide phosphate substructure can introduce uncontrolled variability into biological readouts or process outcomes [2].

Quantitative Differentiation Evidence: N-(2-Aminoethyl)palmitamide phosphate vs. Closest Commercial Analogs


Hydrogen-Bond Donor Count: Primary Amine vs. Tertiary Amine in Palmitamide Phosphate Backbone

The target compound exhibits 5 hydrogen-bond donors, which is one more than the 4 donors reported for the N-(3-dimethylamino)propyl analog (CAS 83721-44-2) . This arises because the primary amine terminus in the target compound provides an additional donor relative to the tertiary amine found in the comparator .

Lipid-like molecules Drug delivery Membrane interaction

Lipophilicity Differentiation: LogP of N-(2-Aminoethyl) vs. N-(3-Dimethylamino)propyl Palmitamide Phosphate

The target compound (CAS 100021-82-7) has a reported LogP of 5.15 [1], while its tertiary-amine analog N-(3-dimethylamino)propyl palmitamide phosphate (CAS 83721-44-2) has a reported LogP of 4.61 [2]. This difference of 0.54 log units represents approximately a 3.5-fold difference in the octanol–water partition coefficient.

Lipophilicity Partition coefficient Permeability

Polar Surface Area Contrast: Influence on Aqueous Solubility and Trans-Membrane Transport

The target compound exhibits a reported topological polar surface area (TPSA) of approximately 133 Ų , which is lower than the 146 Ų reported for its free base form [1]. N-(3-Dimethylamino)propyl palmitamide phosphate, having a bulkier tertiary amine headgroup, has a TPSA of ~104 Ų . This 29 Ų difference (approximately 28% increase for the target compound relative to the dimethylamino analog) alters aqueous solvation and passive membrane diffusion properties.

Polar surface area Solubility Membrane transport

Thermal Stability: Boiling Point Advantage Over N-(3-Dimethylamino)propyl Analog

The target compound (CAS 100021-82-7) has a computed boiling point of 452.7 °C at 760 mmHg , compared to 471.8 °C at 760 mmHg for N-(3-dimethylamino)propyl palmitamide phosphate (CAS 83721-44-2) [1]. The ~19 °C lower boiling point of the target compound suggests different vapor-phase behavior and thermal decomposition profiles, which are directly relevant to lyophilization, hot-melt processing, or GC-based analytical method development.

Thermal stability Boiling point Formulation processing

Molecular Weight and Formulation Stoichiometry: Lighter Core Structure for Molar-Dose Optimization

The target compound has a molecular weight of ~396.5 g/mol , versus ~438.6 g/mol for N-(3-dimethylamino)propyl palmitamide phosphate . This ~42 g/mol difference (~10.6% mass reduction) arises from the more compact aminoethyl headgroup in the target compound. For equimolar dosing, procurement of the target compound yields approximately 10% more molecules per unit mass, which can be a meaningful advantage in cost-sensitive large-scale biological screening campaigns where molar concentration (rather than mass concentration) governs activity.

Molecular weight Formulation stoichiometry Dose calculation

Flash Point and Laboratory Handling Safety: Lower Combustion Risk Profile

The target compound has a computed flash point of 227.6 °C , compared to 239.1 °C for N-(3-dimethylamino)propyl palmitamide phosphate [1]. While the difference of ~11.5 °C appears modest, the target compound's flash point is notably lower, requiring slightly more stringent temperature control during storage and handling to avoid combustion risk. This safety parameter difference should be factored into procurement decisions where large quantities will be stored or where hot processing is anticipated.

Flash point Laboratory safety Storage and handling

Procurement-Driven Application Scenarios for N-(2-Aminoethyl)palmitamide phosphate Based on Verified Differentiation Evidence


Lipid-Based Drug Delivery Systems Requiring Primary Amine Functionalization

The presence of a primary amine (5 H-bond donors) and the specific LogP of 5.15 make this compound suitable for lipid-based delivery vectors where reactive amine coupling (e.g., to PEG, targeting ligands, or fluorophores) is required . Its lower molecular weight (~396.5 g/mol) relative to the dimethylamino analog (~438.6 g/mol) provides a molar efficiency advantage in conjugation chemistry: each gram of the target compound yields approximately 10% more reactive amine equivalents [1]. Procurement should specify this CAS number rather than an analog when amine-directed conjugation is a critical workflow step [1].

In Vitro Cell Differentiation and Anti-Proliferation Screening Platforms

Prior art indicates that N-(2-aminoethyl)palmitamide derivatives exhibit activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility as a tool compound in cancer biology and dermatological research . The target compound serves as the key synthetic precursor to polyamine-extended palmitamide analogs that have shown enhanced membrane-interaction properties [1]. For laboratories conducting differentiation or anti-proliferation screens, procurement of the parent phosphate salt (CAS 100021-82-7) provides a well-defined starting material with known purity specifications (typically ≥95%) , reducing batch-to-batch variability in biological assays [1].

Synthesis of Polyamine-Functionalized Palmitamide Derivatives for Antimicrobial Screening

N-(2-Aminoethyl)palmitamide phosphate is a documented intermediate in the synthesis of extended polyamine palmitamide analogs (e.g., N-(2-((2-aminoethyl)amino)ethyl)palmitamide and higher oligoamines) . These polyamine derivatives have demonstrated antimicrobial properties against various bacterial strains [1]. The phosphate salt form offers practical advantages in synthetic workflows: improved solid-state stability, easier weighing and handling compared to the free base, and compatibility with common organic synthesis protocols . Researchers building structure-activity relationship (SAR) libraries around the palmitamide scaffold should procure this phosphate salt as a consistent, high-purity building block to ensure reproducible synthetic outcomes [1].

Thermally Sensitive Formulation Development: Lyophilization and Hot-Melt Processing

With a boiling point of 452.7 °C and a flash point of 227.6 °C, the target compound's thermal profile differs meaningfully from the dimethylamino analog (boiling point 471.8 °C; flash point 239.1 °C) [1]. The lower boiling point (Δ = -19.1 °C relative to comparator) suggests different volatility behavior that can be advantageous during lyophilization or solvent removal steps, while the lower flash point (Δ = -11.5 °C) demands careful temperature monitoring during hot-melt extrusion or spray-drying operations [1]. Formulation scientists should select between these two compounds based on the thermal budget of their specific processing workflow rather than treating them as interchangeable palmitamide phosphates [1].

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